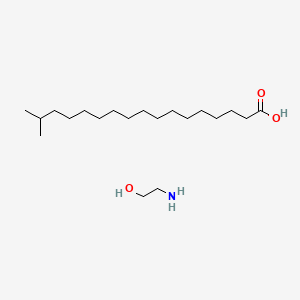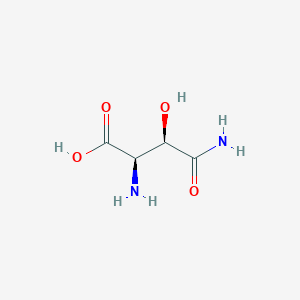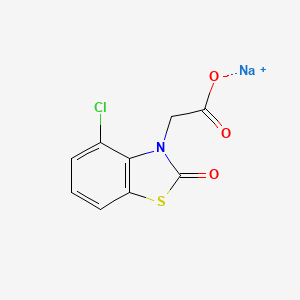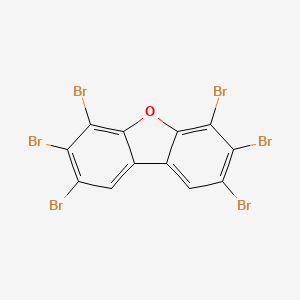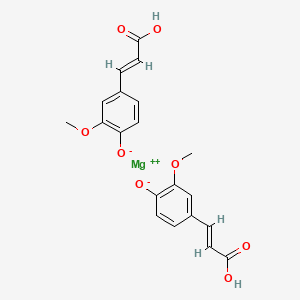
Magnesium ferulate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium ferulate is a compound that combines magnesium, an essential mineral, with ferulic acid, a plant-based antioxidant. Magnesium is crucial for various biological functions, including muscle and nerve function, blood glucose control, and bone health. Ferulic acid is known for its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. The combination of these two components results in a compound with potential health benefits and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium ferulate can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides. Magnesium nitrate and ferulic acid are dissolved in a solvent, followed by the addition of a catalyst to initiate the sol-gel process.
Co-Precipitation Method: In this method, magnesium nitrate and ferulic acid are dissolved in water, and a precipitating agent such as sodium hydroxide is added.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the above methods, with additional steps for purification and quality control. The sol-gel method is often preferred for its ability to produce high-purity compounds with controlled particle sizes.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium ferulate undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, affecting the ferulic acid component.
Substitution: This compound can participate in substitution reactions, where the ferulic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives of ferulic acid.
Reduction: Reduced forms of ferulic acid.
Substitution: Substituted ferulic acid derivatives.
Aplicaciones Científicas De Investigación
Magnesium ferulate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of magnesium ferulate involves several pathways:
Antioxidant Activity: Ferulic acid neutralizes free radicals, reducing oxidative stress and preventing cellular damage.
Magnesium’s Role: Magnesium acts as a cofactor for various enzymes, supporting metabolic processes and maintaining cellular function.
Synergistic Effects: The combination of magnesium and ferulic acid enhances the overall antioxidant capacity and provides additional health benefits.
Comparación Con Compuestos Similares
Magnesium ferulate can be compared with other magnesium and ferulic acid compounds:
Magnesium Citrate: Primarily used for its laxative effects and bioavailability.
Magnesium Glycinate: Known for its high absorption rate and calming effects.
Ferulic Acid: Used independently for its antioxidant properties.
Uniqueness
This compound stands out due to its combined benefits of magnesium and ferulic acid, offering both mineral supplementation and antioxidant protection in one compound.
Similar Compounds
- Magnesium Oxide
- Magnesium Sulfate
- Ferulic Acid Derivatives
Propiedades
Número CAS |
32928-67-9 |
|---|---|
Fórmula molecular |
C20H18MgO8 |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
magnesium;4-[(E)-2-carboxyethenyl]-2-methoxyphenolate |
InChI |
InChI=1S/2C10H10O4.Mg/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2*2-6,11H,1H3,(H,12,13);/q;;+2/p-2/b2*5-3+; |
Clave InChI |
YHTWUBRFINUCQW-MSEGBBJSSA-L |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)O)[O-].COC1=C(C=CC(=C1)/C=C/C(=O)O)[O-].[Mg+2] |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)O)[O-].COC1=C(C=CC(=C1)C=CC(=O)O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


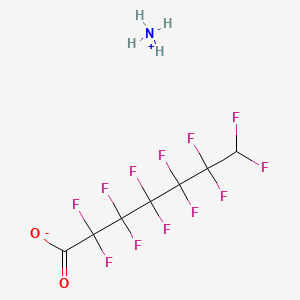

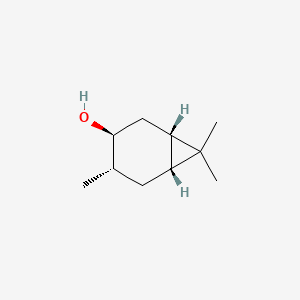
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)


